molecular formula C17H14F2N2O2 B11055645 N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine

N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine

Cat. No.: B11055645
M. Wt: 316.30 g/mol
InChI Key: YTPLABRHDHBIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with two fluorine atoms at positions 6 and 8, and an amine group attached to a 3,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the coupling of the 3,4-dimethoxyphenyl group to the quinoline core through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups at positions 3 and 4.

    N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Known for its corrosion inhibition properties.

    3,4-Dimethoxyphenylpropionic acid: A phenylpropanoic acid derivative with potential pharmacological activities.

Uniqueness

N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H14F2N2O2

Molecular Weight

316.30 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine

InChI

InChI=1S/C17H14F2N2O2/c1-22-15-4-3-11(9-16(15)23-2)21-14-5-6-20-17-12(14)7-10(18)8-13(17)19/h3-9H,1-2H3,(H,20,21)

InChI Key

YTPLABRHDHBIMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.